molecular formula C12H24NO4P B6275501 tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate CAS No. 2763759-47-1

tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B6275501
CAS RN: 2763759-47-1
M. Wt: 277.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate (TDMPPC) is an organic compound that belongs to the family of phosphonates. It is a white crystalline solid with a melting point of 79-80 °C and a boiling point of 195-196 °C. TDMPPC is soluble in water, ethanol, acetone and most organic solvents. It has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals and biochemicals, and in the study of enzymatic reactions and biochemical pathways.

Scientific Research Applications

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has been widely used in various scientific research applications. It has been used as a substrate for the study of enzymatic reactions and biochemical pathways, as well as for the synthesis of pharmaceuticals and biochemicals. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst for organic reactions.

Mechanism of Action

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is an inhibitor of enzymes that catalyze the hydrolysis of phosphate esters. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the reaction from occurring.
Biochemical and Physiological Effects
tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phosphatases, kinases and proteases. It has also been found to inhibit the growth of certain bacteria, fungi and viruses. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and has a wide range of solubility in organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized in a laboratory setting. However, it has some limitations as well. It is a relatively weak inhibitor of enzymes, and it is not very soluble in water.

Future Directions

There are several potential future directions for the use of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate. It could be used in the development of new pharmaceuticals and biochemicals, as well as in the study of enzyme-catalyzed reactions and biochemical pathways. Additionally, it could be used as a ligand in the synthesis of metal complexes, and as a catalyst for organic reactions. It could also be used in the development of new anti-inflammatory and antioxidant drugs, as well as in the development of new antibacterial, antifungal and antiviral agents. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can be synthesized in a three-step process. In the first step, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is reacted with dimethyl phosphite in the presence of a base such as sodium ethoxide, to form the desired product. In the second step, the reaction mixture is heated to reflux, and the resulting solution is cooled to room temperature. In the third step, the solution is filtered and the product is isolated by precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate with dimethylphosphite in the presence of a base.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate", "dimethylphosphite", "base" ], "Reaction": [ "Add dimethylphosphite to a solution of tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate in a suitable solvent", "Add a base to the reaction mixture to initiate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with water", "Extract the product with a suitable organic solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2763759-47-1

Molecular Formula

C12H24NO4P

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.